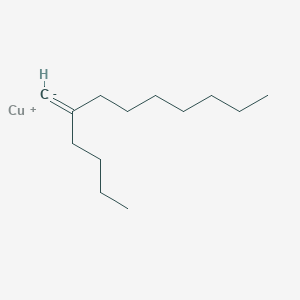
copper(1+);5-methanidylidenedodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);5-methanidylidenedodecane is a chemical compound that features a copper ion in the +1 oxidation state coordinated with a 5-methanidylidenedodecane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper(1+);5-methanidylidenedodecane typically involves the reaction of copper(I) salts with the appropriate organic ligand under controlled conditions. One common method is the reaction of copper(I) chloride with 5-methanidylidenedodecane in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Copper(1+);5-methanidylidenedodecane can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to copper(0) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange reactions can occur, where the 5-methanidylidenedodecane ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, amines.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(0) metal.
Substitution: New copper(I) complexes with different ligands.
Applications De Recherche Scientifique
Copper(1+);5-methanidylidenedodecane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and polymerization processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in diagnostic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of copper(1+);5-methanidylidenedodecane involves the interaction of the copper(I) ion with various molecular targets. The copper(I) ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial effects. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
Copper(1+);5-methanidylidenedodecane can be compared with other copper(I) complexes, such as:
Copper(I) chloride: A simple copper(I) salt used in various chemical reactions.
Copper(I) acetylide: A copper(I) complex with acetylide ligands, used in organic synthesis.
Copper(I) phosphine complexes: Copper(I) complexes with phosphine ligands, known for their catalytic properties.
Uniqueness: this compound is unique due to the specific structure of the 5-methanidylidenedodecane ligand, which imparts distinct chemical and physical properties to the compound
Propriétés
Numéro CAS |
54248-49-6 |
|---|---|
Formule moléculaire |
C13H25Cu |
Poids moléculaire |
244.88 g/mol |
Nom IUPAC |
copper(1+);5-methanidylidenedodecane |
InChI |
InChI=1S/C13H25.Cu/c1-4-6-8-9-10-12-13(3)11-7-5-2;/h3H,4-12H2,1-2H3;/q-1;+1 |
Clé InChI |
MSQULQWWIMSING-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=[CH-])CCCC.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


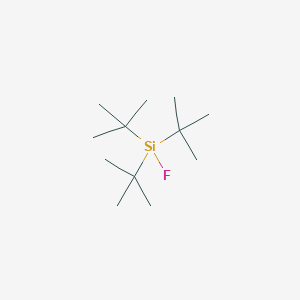
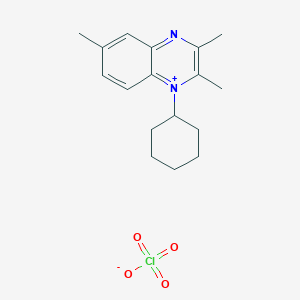
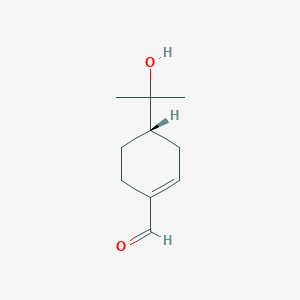

![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)
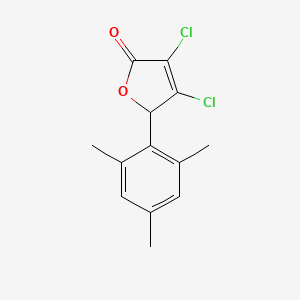
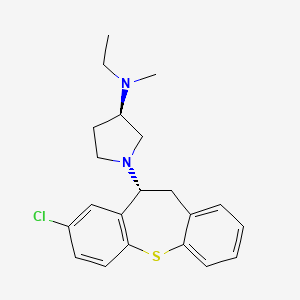
![2H-3,6-Methanocycloocta[c]pyrazole](/img/structure/B14628546.png)
![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
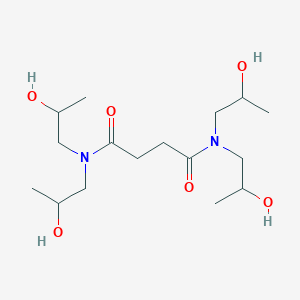
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)
